An In-depth Technical Guide to 3-Chloro-N-methylaniline and its Hydrochloride Salt for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Chloro-N-methylaniline and its Hydrochloride Salt for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Chloro-N-methylaniline and its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into its chemical identity, synthesis, analytical characterization, and applications, with a focus on practical insights and the causal relationships behind experimental choices.
Chemical Identity and CAS Number Elucidation
A crucial point of clarification for researchers is the Chemical Abstracts Service (CAS) number for 3-Chloro-N-methylaniline and its hydrochloride salt. The free base, 3-Chloro-N-methylaniline , is unambiguously assigned CAS Number 7006-52-2 [1][2]. However, a unique CAS number for 3-Chloro-N-methylaniline hydrochloride is not consistently reported in major chemical databases. It is common practice in such cases to reference the CAS number of the parent compound, 7006-52-2, when referring to the hydrochloride salt. This is a critical detail for procurement, regulatory submissions, and literature searches.
It is imperative not to confuse this compound with its isomers, such as 3-Chloro-2-methylaniline hydrochloride (CAS No. 6259-40-1) or 3-Chloro-4-methylaniline hydrochloride (CAS No. 7745-89-3), as their structural differences lead to distinct physical, chemical, and biological properties[3][4].
Below is a summary of the key identifiers for 3-Chloro-N-methylaniline:
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-N-methylaniline | PubChem[1] |
| CAS Number | 7006-52-2 | ChemicalBook[2] |
| Molecular Formula | C₇H₈ClN | PubChem[1] |
| Molecular Weight | 141.60 g/mol | PubChem[1] |
| InChI Key | WFGYSQDPURFIFL-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CNC1=CC(=CC=C1)Cl | PubChem[1] |
Physicochemical Properties and Structural Insights
3-Chloro-N-methylaniline is a substituted aniline that typically presents as a clear, light yellow to amber liquid[2]. The presence of the chlorine atom and the methyl group on the aniline ring influences its electronic properties and reactivity, making it a versatile intermediate in organic synthesis.
Key Physicochemical Data:
| Property | Value | Reference |
| Boiling Point | 243-244 °C (lit.) | ChemicalBook[2] |
| Density | 1.156 g/mL at 25 °C (lit.) | ChemicalBook[2] |
| Refractive Index | n20/D 1.5840 (lit.) | ChemicalBook[2] |
The hydrochloride salt, being a salt of a weak base, is expected to be a white to off-white crystalline solid with significantly higher water solubility compared to the free base, a common strategy employed in drug development to improve the bioavailability of amine-containing active pharmaceutical ingredients[5].
Caption: Conversion between 3-Chloro-N-methylaniline free base and its hydrochloride salt.
Synthesis and Purification Strategies
The synthesis of 3-chloro-N-methylaniline and its subsequent conversion to the hydrochloride salt are critical processes for its use in research and development.
Synthesis of 3-Chloro-N-methylaniline
A common synthetic route to substituted anilines involves the reduction of the corresponding nitro compound. While specific literature on the N-methylation of 3-chloroaniline is a viable route, a more direct approach often involves the modification of a precursor that already contains the methylamino group.
A representative synthesis for a related compound, 3-chloro-2-methylaniline, involves the reduction of 6-chloro-2-nitrotoluene[6]. This highlights a general strategy of reducing a nitro group to an amine, which is a foundational reaction in the synthesis of many aniline derivatives.
Conceptual Synthetic Pathway:
Caption: A plausible synthetic route to 3-Chloro-N-methylaniline.
Preparation of 3-Chloro-N-methylaniline Hydrochloride
The conversion of the free base to its hydrochloride salt is a standard acid-base reaction. This process is often performed to facilitate handling, improve stability, and increase aqueous solubility.
Step-by-Step Protocol for Hydrochloride Salt Formation:
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Dissolution: Dissolve the purified 3-Chloro-N-methylaniline free base in a suitable organic solvent, such as diethyl ether or isopropanol. The choice of solvent is critical; it should readily dissolve the free base but be a poor solvent for the resulting hydrochloride salt.
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Acidification: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to the stirred solution of the free base. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.
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Precipitation: As the hydrochloride salt forms, it will precipitate out of the solution due to its lower solubility in the chosen organic solvent.
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Isolation: The precipitated solid is collected by filtration.
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Washing: The isolated solid should be washed with a small amount of the cold organic solvent used for the precipitation to remove any unreacted starting material or other impurities.
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Drying: The final product is dried under vacuum to remove any residual solvent.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of 3-Chloro-N-methylaniline and its hydrochloride salt.
Key Analytical Techniques:
| Technique | Expected Observations | Purpose |
| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the N-methyl group around 2.8 ppm, and a broad singlet for the N-H proton. For the hydrochloride salt, a downfield shift of the aromatic and N-H protons is expected. | Structural elucidation and confirmation. |
| ¹³C NMR | Signals corresponding to the aromatic carbons and the N-methyl carbon. | Confirmation of the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the free base (141.60 g/mol )[1]. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable. | Determination of molecular weight and confirmation of elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-N stretching. | Identification of functional groups. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. | Purity assessment and quantification. |
Applications in Drug Development and Research
Substituted anilines are prevalent structural motifs in a wide array of pharmaceuticals. 3-Chloro-N-methylaniline serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is analogous to other chloroanilines, which are used in the synthesis of various bioactive compounds. For instance, 3-chloroaniline is a precursor in the manufacture of pharmaceuticals, dyes, and agrochemicals. It has been utilized in the synthesis of serotonin 5-HT2A and 5-HT2C receptor ligands for potential obesity treatment and in the development of novel COX-2 inhibitors.
The presence of the chlorine atom can modulate the lipophilicity and metabolic stability of a drug candidate, while the secondary amine provides a key reactive handle for further chemical modifications.
Workflow for Utilizing 3-Chloro-N-methylaniline in Drug Discovery:
Caption: Role of 3-Chloro-N-methylaniline in a typical drug discovery workflow.
Safety and Handling
As with all substituted anilines, 3-Chloro-N-methylaniline and its hydrochloride salt must be handled with appropriate safety precautions.
GHS Hazard Information for 3-Chloro-N-methylaniline:
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].
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Skin Corrosion/Irritation: Causes skin irritation[1].
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Eye Damage/Irritation: Causes serious eye irritation[1].
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Respiratory Irritation: May cause respiratory irritation[1].
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
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Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Conclusion
3-Chloro-N-methylaniline (CAS No. 7006-52-2) and its hydrochloride salt are important chemical intermediates with significant potential in synthetic chemistry and drug discovery. A clear understanding of their chemical identity, properties, synthesis, and safe handling is paramount for researchers and drug development professionals. This guide provides a foundational understanding to facilitate the effective and safe utilization of these compounds in a laboratory and industrial setting.
References
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PubChem. (n.d.). 3-Chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
PubChem. (n.d.). 3-Chloro-4-methylaniline hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN100427458C - Production process of herbicide intermediate 3-chloro-2-methylaniline.
-
Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]
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